4-(3-Methylphenyl)benzaldehyde
CAS No.: 400744-83-4
Cat. No.: VC2338199
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 400744-83-4 |
---|---|
Molecular Formula | C14H12O |
Molecular Weight | 196.24 g/mol |
IUPAC Name | 4-(3-methylphenyl)benzaldehyde |
Standard InChI | InChI=1S/C14H12O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-10H,1H3 |
Standard InChI Key | LUJIYJCRJKYCRK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O |
Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
4-(3-Methylphenyl)benzaldehyde is an aromatic aldehyde characterized by a biphenyl core structure with a methyl substituent at the meta position on one ring and an aldehyde group at the para position on the other ring. This arrangement gives the molecule its unique chemical properties and reactivity profile.
Chemical Identifiers and Physical Properties
The compound is identified through various standard chemical identification systems and exhibits specific physical properties that determine its behavior in different environments.
Table 1: Chemical Identifiers of 4-(3-Methylphenyl)benzaldehyde
Identifier Type | Value |
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CAS Number | 400744-83-4 |
Molecular Formula | C₁₄H₁₂O |
Molecular Weight | 196.24 g/mol |
IUPAC Name | 4-(3-methylphenyl)benzaldehyde |
Common Synonyms | 4-(3-Tolyl)benzaldehyde, 3'-Methylbiphenyl-4-carbaldehyde, 4-Formyl-3'-methyl-1,1'-biphenyl, 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde |
Table 2: Physical Properties of 4-(3-Methylphenyl)benzaldehyde
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 45-49°C |
Boiling Point | 332.9±21.0°C (Predicted) |
Density | 1.074±0.06 g/cm³ (Predicted) |
Flash Point | >110°C (230°F) |
Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
Sensitivity | Air sensitive |
Structural Characteristics
Molecular Structure
4-(3-Methylphenyl)benzaldehyde consists of two benzene rings connected through a carbon-carbon bond, forming a biphenyl unit. One benzene ring bears a methyl group at the meta position, while the other carries an aldehyde group at the para position relative to the biphenyl bond. This configuration gives rise to a slightly non-planar structure due to steric interactions between the two aromatic rings.
Spectroscopic Characteristics
The compound exhibits characteristic spectroscopic features that are essential for its identification and structural confirmation. While specific spectral data for this particular compound is limited in the provided sources, typical biphenyl aldehydes show distinctive patterns in various spectroscopic techniques.
In proton NMR spectroscopy, the aldehyde proton typically appears as a singlet at approximately 10 ppm, while the aromatic protons show complex patterns between 7-8 ppm, and the methyl protons appear as a singlet at around 2.4 ppm .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 4-(3-Methylphenyl)benzaldehyde typically involves cross-coupling reactions, particularly palladium-catalyzed Suzuki or Stille coupling reactions between appropriately substituted aryl halides and organometallic reagents. Traditional synthetic routes may also include direct formylation of 3-methylbiphenyl using formylating agents like the Vilsmeier-Haack reagent.
Chemical Reactivity and Applications
Reactive Sites and Chemical Behavior
The reactivity of 4-(3-Methylphenyl)benzaldehyde is primarily determined by two functional groups:
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The aldehyde group, which can undergo nucleophilic addition reactions, oxidation, reduction, and condensation reactions
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The methyl group, which can participate in free-radical halogenation and oxidation reactions
The biphenyl system provides structural rigidity and extended conjugation, influencing the electronic properties of the molecule.
Applications in Organic Synthesis
4-(3-Methylphenyl)benzaldehyde serves as a versatile building block in organic synthesis, particularly in the preparation of:
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Condensation products with amines, hydrazines, and other nucleophiles
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Wittig and related olefination reactions to form stylbene derivatives
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Reductive amination to generate secondary and tertiary amines
The compound has been reported as a precursor in the synthesis of more complex molecular systems .
Recent Research Developments
Synthetic Methodology Advancements
Recent research has focused on developing more efficient and sustainable methods for the synthesis of functionalized biphenyls, which could be applicable to the production of 4-(3-Methylphenyl)benzaldehyde. These include:
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Metal-free coupling approaches
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Electrochemical synthesis methods
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Photocatalytic transformations
Comparative Analysis with Related Compounds
Structural Analogs
4-(3-Methylphenyl)benzaldehyde belongs to a family of biphenyl aldehydes, and its properties can be better understood by comparing it with structural analogs:
Table 3: Comparison of 4-(3-Methylphenyl)benzaldehyde with Related Compounds
Compound | Structural Difference | Notable Property Differences |
---|---|---|
3-(4-Fluoro-3-methylphenyl)benzaldehyde | Contains fluorine atom; different position of aldehyde group | Higher electron density alteration; different melting point (not specified in search results) |
4-(Diphenylamino)benzaldehyde | Contains diphenylamino group instead of 3-methylphenyl | Different electronic properties; used in thiosemicarbazone synthesis |
4-(Di-m-tolyl-amino)benzaldehyde | Contains two meta-tolyl groups attached to nitrogen | Different reactivity; used in dye synthesis |
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